Methyl 3-((pyridin-2-ylmethyl)amino)propanoate
Description
Methyl 3-((pyridin-2-ylmethyl)amino)propanoate is a pyridine-containing amino acid ester characterized by a propanoate backbone with a pyridin-2-ylmethylamino substituent. This compound is synthesized via a Michael addition reaction between methyl acrylate and a pyridin-2-ylmethylamine derivative, forming the methyl 3-(substituted amino)propanoate intermediate . Subsequent modifications, such as hydrazinolysis and nucleophilic additions, enable the generation of bioactive derivatives.
Properties
IUPAC Name |
methyl 3-(pyridin-2-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)5-7-11-8-9-4-2-3-6-12-9/h2-4,6,11H,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRWTNKOLYFPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 3-((pyridin-2-ylmethyl)amino)propanoate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a precursor for the development of new drugs and therapeutic agents.
Medicine: Research has explored the use of this compound in the treatment of various diseases, such as cancer and infectious diseases. Its derivatives may exhibit promising pharmacological activities.
Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-((pyridin-2-ylmethyl)amino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 3: Molecular Properties of Selected Compounds
Key Observations:
- The molecular weight of the target compound (194.23 g/mol) is higher than simpler analogs like 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid (163.24 g/mol) due to the pyridine ring .
- Spectroscopic data (e.g., NMR, HRMS) are available for methoxyimino derivatives () but absent for the target compound, highlighting gaps in characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
